molecular formula C15H13F3N4O2 B4999057 5-(furan-2-yl)-N-propan-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

5-(furan-2-yl)-N-propan-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No.: B4999057
M. Wt: 338.28 g/mol
InChI Key: NVAXKCPJBLWSSG-UHFFFAOYSA-N
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Description

5-(furan-2-yl)-N-propan-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is a heterocyclic compound that features a pyrazolo[1,5-a]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(furan-2-yl)-N-propan-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide typically involves the following steps:

    Formation of the Pyrazolo[1,5-a]pyrimidine Core: This can be achieved through the condensation of an appropriate pyrazole derivative with a suitable aldehyde or ketone under acidic or basic conditions.

    Introduction of the Furan Ring: The furan ring can be introduced via a Suzuki-Miyaura cross-coupling reaction, where a furan boronic acid is coupled with a halogenated pyrazolo[1,5-a]pyrimidine derivative.

    Addition of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using a trifluoromethylating agent such as trifluoromethyl iodide in the presence of a base.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the carboxylic acid derivative of the pyrazolo[1,5-a]pyrimidine with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form furan-2,3-dione derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The halogenated derivatives of the pyrazolo[1,5-a]pyrimidine core can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amino derivatives of the pyrazolo[1,5-a]pyrimidine core.

    Substitution: Various substituted pyrazolo[1,5-a]pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 5-(furan-2-yl)-N-propan-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biology, this compound is studied for its potential as a bioactive molecule

Medicine

In medicine, this compound is being investigated for its potential therapeutic applications. It has shown activity against certain cancer cell lines, making it a candidate for further development as an anticancer agent .

Industry

In industry, this compound can be used in the development of new materials with unique properties, such as advanced polymers or coatings.

Mechanism of Action

The mechanism of action of 5-(furan-2-yl)-N-propan-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to and inhibiting the activity of certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar core structure but different substituents.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A related compound with an additional triazole ring.

Uniqueness

5-(furan-2-yl)-N-propan-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is unique due to the presence of the furan ring and the trifluoromethyl group, which confer distinct chemical and biological properties. These features make it a valuable scaffold for the development of new therapeutic agents and materials.

Properties

IUPAC Name

5-(furan-2-yl)-N-propan-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3N4O2/c1-8(2)20-14(23)9-7-19-22-12(15(16,17)18)6-10(21-13(9)22)11-4-3-5-24-11/h3-8H,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVAXKCPJBLWSSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=C2N=C(C=C(N2N=C1)C(F)(F)F)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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